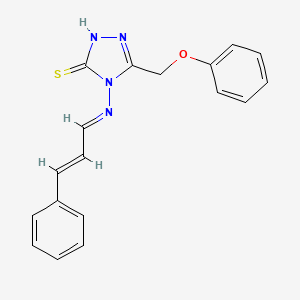
5-(Phenoxymethyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Phenoxymethyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a phenoxymethyl group, and a phenylpropenylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenoxymethyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of phenoxymethyl chloride with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. This reaction forms the intermediate compound, which is then reacted with cinnamaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Phenoxymethyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds.
Scientific Research Applications
5-(Phenoxymethyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Phenoxymethyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phenoxymethyl and phenylpropenylidene groups may enhance the compound’s binding affinity and specificity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3,5-dibromo-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
- 2-(5-methyl-1,3-benzoxazol-2-yl)-5-[(3-phenyl-2-propenylidene)amino]phenol
- 2,5-bis(2-methyl-3-phenyl-2-propenylidene)cyclopentanone
Uniqueness
5-(Phenoxymethyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with phenoxymethyl and phenylpropenylidene groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16N4OS |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(phenoxymethyl)-4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H16N4OS/c24-18-21-20-17(14-23-16-11-5-2-6-12-16)22(18)19-13-7-10-15-8-3-1-4-9-15/h1-13H,14H2,(H,21,24)/b10-7+,19-13+ |
InChI Key |
JFUYITAUOUIGLI-CIOYMBLNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN2C(=NNC2=S)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















